molecular formula C12H13Cl2N3O2S B13631160 1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide

1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide

Cat. No.: B13631160
M. Wt: 334.2 g/mol
InChI Key: RWEUZFVKPQQSQI-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorophenyl group, a propan-2-yl group, and a pyrazole sulfonamide structure. This compound is often used in various fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide typically involves the reaction of 3,4-dichloroaniline with isopropyl hydrazine and sulfonyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide can be compared with similar compounds such as:

    1-(3,4-dichlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.

    N1-(3,4-dichlorophenyl)-N3-(propan-2-yl)imidodicarbonimidicdiamide: Another related compound with distinct functional groups, resulting in unique reactivity and applications.

    (2E)-1-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: This compound has a similar dichlorophenyl group but differs in the overall structure, affecting its chemical behavior and uses.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting properties.

Properties

Molecular Formula

C12H13Cl2N3O2S

Molecular Weight

334.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-propan-2-ylpyrazole-3-sulfonamide

InChI

InChI=1S/C12H13Cl2N3O2S/c1-8(2)16-20(18,19)12-5-6-15-17(12)9-3-4-10(13)11(14)7-9/h3-8,16H,1-2H3

InChI Key

RWEUZFVKPQQSQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=NN1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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